4-cyclopropyloxane-4-carbonitrile
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Overview
Description
4-Cyclopropyloxane-4-carbonitrile is an organic compound characterized by a cyclopropyl group attached to an oxane ring with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyloxane-4-carbonitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Oxane Ring Formation: The oxane ring can be synthesized via the cyclization of a suitable diol or epoxide precursor.
Introduction of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable halide precursor with sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyloxane-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
4-Cyclopropyloxane-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyloxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group and nitrile functional group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyloxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Cyclopropyloxane-4-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-Cyclopropyloxane-4-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-Cyclopropyloxane-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopropyl group and the nitrile functional group provides a unique set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
4-cyclopropyloxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOEXYFOTTXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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